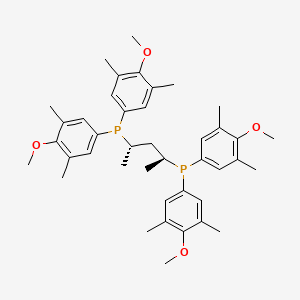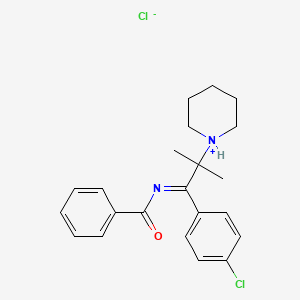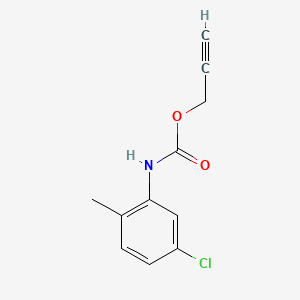
2,2,4-Trimethylhexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane-1,6-diol can be synthesized through the hydrogenation of 2,2,4-trimethyladipic acid. The process involves the reduction of the carboxylic acid groups to hydroxyl groups under specific conditions, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,2,4-trimethyladipic acid. The reaction is carried out in a high-pressure reactor with hydrogen gas and a suitable catalyst. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2,4-trimethylhexane-1,6-dione or 2,2,4-trimethylhexane-1,6-dicarboxylic acid.
Reduction: Formation of 2,2,4-trimethylhexane.
Substitution: Formation of compounds like 2,2,4-trimethylhexane-1,6-dichloride or 2,2,4-trimethylhexane-1,6-dibromide.
Scientific Research Applications
2,2,4-Trimethylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various organic compounds, including polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylhexane-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical applications, it can act as a stabilizing agent for proteins and enzymes by preventing denaturation and aggregation.
Comparison with Similar Compounds
- 2,4,4-Trimethylhexane-1,6-diol
- 2,2,4-Trimethylpentane-1,5-diol
- 2,2,4-Trimethylhexane-1,3-diol
Comparison: 2,2,4-Trimethylhexane-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to its isomers and analogs. For example, 2,4,4-trimethylhexane-1,6-diol has a different arrangement of methyl groups, leading to variations in reactivity and physical properties .
Properties
CAS No. |
3089-24-5 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,2,4-trimethylhexane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
GZZLQUBMUXEOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)



![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)



![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)



